molecular formula C14H12F2N2O3S B5345792 5-[(2,6-Difluorophenyl)sulfamoyl]-2-methylbenzamide

5-[(2,6-Difluorophenyl)sulfamoyl]-2-methylbenzamide

Cat. No.: B5345792
M. Wt: 326.32 g/mol
InChI Key: ZZOVYZUJTKPUNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2,6-Difluorophenyl)sulfamoyl]-2-methylbenzamide is an organic compound with the molecular formula C14H12F2N2O3S. It is a derivative of benzamide, featuring a sulfamoyl group attached to a difluorophenyl ring.

Properties

IUPAC Name

5-[(2,6-difluorophenyl)sulfamoyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3S/c1-8-5-6-9(7-10(8)14(17)19)22(20,21)18-13-11(15)3-2-4-12(13)16/h2-7,18H,1H3,(H2,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOVYZUJTKPUNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=CC=C2F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2,6-Difluorophenyl)sulfamoyl]-2-methylbenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-difluoroaniline and 2-methylbenzoic acid.

    Formation of Sulfamoyl Intermediate: The 2,6-difluoroaniline is reacted with chlorosulfonic acid to form the corresponding sulfamoyl chloride.

    Coupling Reaction: The sulfamoyl chloride is then coupled with 2-methylbenzoic acid in the presence of a base such as triethylamine to form the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2,6-Difluorophenyl)sulfamoyl]-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

5-[(2,6-Difluorophenyl)sulfamoyl]-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,6-Difluorophenyl)sulfamoyl]-2-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Difluorobenzyl)-4-sulfamoylbenzamide
  • N-{5-[(2,6-Difluorophenyl)sulfamoyl]-2-methoxyphenyl}propanamide

Comparison

Compared to similar compounds, 5-[(2,6-Difluorophenyl)sulfamoyl]-2-methylbenzamide is unique due to its specific substitution pattern on the benzamide ring. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.